Enhanced Lipophilicity (cLogP) vs. Unsubstituted Phenyl Analog Dictates Membrane Partitioning
The target compound's computed partition coefficient (XLogP3-AA = 3.8) is 1.1 units higher than that of the unsubstituted phenyl analog (cLogP = 2.7) [1][2]. This difference translates to an approximately 12-fold higher predicted octanol/water partition coefficient, significantly favoring passive membrane diffusion in permeability assays. The 3,4-dichloro substitution introduces both hydrophobic bulk and halogen bonding potential absent in the parent phenyl compound.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | cLogP = 3.8 |
| Comparator Or Baseline | N-phenyl-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide: cLogP = 2.7 (estimated) |
| Quantified Difference | ΔcLogP = +1.1 (~12-fold increase in predicted partition coefficient) |
| Conditions | Computed via PubChem XLogP3 algorithm; standard in silico ADME prediction context |
Why This Matters
Higher lipophilicity reduces aqueous solubility but enhances passive membrane permeability, which is a critical parameter for intracellular target engagement and a key differentiator when selecting a compound for cell-based phenotypic screening libraries.
- [1] PubChem. (2026). Computed Properties for CID 126850657: XLogP3-AA = 3.8. National Center for Biotechnology Information. View Source
- [2] PubChem. (2024). XLogP3 Algorithm Description. National Center for Biotechnology Information. View Source
